REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]2[N:8]=[C:9]([NH:11][CH:12]([CH3:14])[CH3:13])[S:10][C:4]=2[CH:3]=1.[C:15]1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:44]([O-:47])([O-])=[O:45].[K+].[K+]>CO.CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:12]([NH:11][C:9]1[S:10][C:4]2[CH:3]=[C:2]([C:44]([O:47][CH3:15])=[O:45])[N:7]=[CH:6][C:5]=2[N:8]=1)([CH3:14])[CH3:13] |f:2.3.4,7.8.9|
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Name
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|
Quantity
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0.24 g
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Type
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reactant
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Smiles
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ClC1=CC2=C(C=N1)N=C(S2)NC(C)C
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Name
|
|
Quantity
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0.0443 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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0.2214 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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2.6 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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1.3 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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0.0313 g
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Type
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catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through Celite
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Type
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WASH
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Details
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rinsed with MeOH
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
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Type
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ADDITION
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Details
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diluted with EtOAc and water
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed with brine and 10% aqueous LiCl
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was triturated with CH2Cl2:MeOH (10:0.3)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC=1SC2=C(C=NC(=C2)C(=O)OC)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.081 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 301.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |